molecular formula C16H16FN3O2S2 B2558943 N-allyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941874-11-9

N-allyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2558943
CAS No.: 941874-11-9
M. Wt: 365.44
InChI Key: AIYVQVRLIWHCHK-UHFFFAOYSA-N
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Description

"N-allyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide" is a structurally complex thiazole-based acetamide derivative. Its core structure comprises a thiazole ring linked to a 4-fluorophenylamino group via a thioether bridge and an acetamide moiety substituted with an allyl group. This compound is hypothesized to exhibit biological activity due to its resemblance to pharmacologically active thiazole derivatives, such as antitumor agents and enzyme inhibitors .

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S2/c1-2-7-18-14(21)8-13-9-23-16(20-13)24-10-15(22)19-12-5-3-11(17)4-6-12/h2-6,9H,1,7-8,10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYVQVRLIWHCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Fluorophenyl Group : Enhances lipophilicity and biological activity.
  • Thiazole Moiety : Known for its role in various biological activities.
  • Acetamide Functional Group : Contributes to the compound's pharmacokinetic properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, such as histone deacetylases (HDACs), which are crucial in cancer biology.
  • Cell Proliferation Modulation : Studies suggest that it may affect cell cycle progression and apoptosis in cancer cells, leading to reduced tumor growth.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, indicating that this compound may also possess such activities.

In Vitro Studies

In vitro assays have demonstrated the following biological activities:

Activity TypeObserved EffectReference
AntitumorIC50 values ranging from 1.30 μM to higher depending on cancer type
HDAC InhibitionSelective inhibition of HDAC3 with IC50 = 95.48 nM
AntimicrobialPotential activity against various bacterial strains

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of N-allyl derivatives on HepG2 liver cancer cells. The results indicated significant inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase. The compound demonstrated a synergistic effect when combined with other chemotherapeutics like taxol and camptothecin, enhancing overall efficacy.
  • HDAC Inhibition : In a separate investigation, N-allyl derivatives were tested for their ability to inhibit HDAC enzymes, particularly HDAC3, which is implicated in various cancers. The findings revealed that these compounds could serve as lead candidates for developing selective HDAC inhibitors with potential anticancer properties.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
N-(4-fluorophenyl)-2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-acetamidesContains oxadiazole ringPotential for different biological activity
5-{(N-[1-(4-fluorophenyl)]piperidin-1-yloxy)}thiazole derivativesPiperidine ring additionInvestigated for neuroprotective effects
2-{[5-(6-amino-thiazol-5-yloxy)-phenyl]sulfanyl}-N-(4-fluorophenyl)acetamidesThiazole and phenolic componentsExplored for antibacterial properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related acetamide-thiazole derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Effects on Antitumor Activity

  • Chlorophenyl vs. Fluorophenyl Analogues: highlights that substitution on the phenyl ring significantly impacts antitumor activity. For example: N-(4-chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (7) exhibited 47% MGI (Mean Growth Inhibition), whereas the 4-fluorophenyl analogue (8) showed only 7% MGI . This suggests that chlorine enhances activity compared to fluorine, possibly due to increased electron-withdrawing effects or improved hydrophobic interactions.
  • Allyl vs. The allyl group in the target compound may confer better membrane permeability than the morpholino group, which is bulkier and more polar.

Structural and Crystallographic Insights

  • Dihedral Angle Influence: In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), the dihedral angle between the dichlorophenyl and thiazole rings is 79.7°, which stabilizes the crystal lattice via N–H⋯N hydrogen bonds .

Physicochemical Properties

  • Melting Points and Substituent Bulk :
    reports that N-(4-tolyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide (8) has a melting point of 315.5°C , higher than its ortho- and meta-substituted analogues (251.5–262.4°C) . This suggests that para-substitution with bulkier groups (e.g., tolyl) increases thermal stability, a trend that may extend to the target compound’s allyl and 4-fluorophenyl substituents.

  • Synthetic Yields: The synthesis of N-(substituted) thioacetamide quinazolinones () achieved yields up to 91%, demonstrating the robustness of thioacetamide coupling reactions under mild conditions . This supports the feasibility of synthesizing the target compound using analogous methods (e.g., mercapto acetic acid and ZnCl2 catalysis, as in ).

Preparation Methods

Thiazole Core Synthesis

The thiazole ring serves as the structural backbone of the compound. A modified Hantzsch thiazole synthesis is typically employed, utilizing α-bromoacetophenone derivatives and thioamides. For this target molecule, 2-mercaptothiazole-4-acetic acid is synthesized via cyclocondensation of ethyl α-bromoacetate with thioacetamide in ethanol under reflux (70–80°C, 6–8 hours). The resulting intermediate is hydrolyzed using aqueous NaOH (10%, 60°C, 2 hours) to yield the free carboxylic acid.

Key reagents :

  • α-Bromoacetate derivatives
  • Thioacetamide
  • Ethanol (reflux solvent)

Thioether Linkage Formation

The thiol group at position 2 of the thiazole reacts with 2-chloro-N-(4-fluorophenyl)acetamide to form the critical thioether bond. This nucleophilic substitution is conducted in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base (reflux at 90°C, 4–6 hours). The reaction proceeds via an SN2 mechanism, with the thiolate anion attacking the chloroacetamide’s α-carbon.

Optimization parameters :

  • Solvent polarity (DMF > DMSO > acetone)
  • Base strength (K₂CO₃ > NaHCO₃)
  • Temperature (90°C optimal for 85% yield)

N-Allyl Acetamide Formation

The carboxylic acid at position 4 of the thiazole is converted to the N-allyl acetamide via a coupling reaction. The acid is activated using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (room temperature, 12 hours), followed by reaction with allylamine. This step achieves >90% conversion when conducted under anhydrous conditions.

Reaction table :

Step Reagents/Conditions Yield
Thiazole synthesis Ethanol, reflux 78%
Thioether formation DMF, K₂CO₃, 90°C 85%
Amide coupling DCC/DMAP, CH₂Cl₂ 92%

Industrial Production Considerations

Scalability Challenges

Industrial synthesis requires optimization for cost, safety, and efficiency. Continuous flow reactors are preferred for thiazole cyclization due to improved heat transfer and reduced reaction times (3 hours vs. 6 hours batch). Automated systems enable precise control over stoichiometry, particularly for the moisture-sensitive DCC coupling step.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) remove unreacted starting materials.
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (1:1 to 3:1) isolates the final product in >98% purity.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : Distinct signals include:
    • δ 7.6–7.8 ppm (aromatic protons, 4-fluorophenyl)
    • δ 5.8–6.0 ppm (allyl group vinyl protons)
    • δ 3.8 ppm (thioether CH₂)
  • IR Spectroscopy : Peaks at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (thiazole C-S).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity. Residual solvents (DMF, dichloromethane) are quantified via gas chromatography (GC), adhering to ICH Q3C guidelines.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Oxidation : The thioether linkage may oxidize to sulfoxide under aerobic conditions, necessitating inert atmospheres (N₂ or Ar).
  • Hydrolysis : The acetamide group is susceptible to basic hydrolysis above pH 9, requiring neutral workup conditions.

Byproduct Mitigation

  • Thiazole dimerization : Minimized by maintaining dilute reaction concentrations (<0.5 M).
  • Allylamine overuse : Excess allylamine is removed via aqueous extraction (pH 4–5).

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